8-Chloro-2-ethylimidazo[1,2-a]pyrazine
Overview
Description
8-Chloro-2-ethylimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C8H8ClN3. It is part of the imidazo[1,2-a]pyrazine family, known for their diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
8-Chloro-2-ethylimidazo[1,2-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: Used in the development of pharmaceuticals due to its potential biological activities.
Biological Studies: Investigated for its antimicrobial and anticancer properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules
Mechanism of Action
Target of Action
The primary targets of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have been studied for their potential in various radical reactions for direct functionalization . These reactions involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may interact with multiple biochemical pathways.
Result of Action
As a unique chemical provided to early discovery researchers , its effects are likely under investigation.
Biochemical Analysis
Biochemical Properties
8-Chloro-2-ethylimidazo[1,2-a]pyrazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including binding to active sites of enzymes, altering protein conformation, and affecting the activity of various biomolecules. For instance, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular functions .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. This compound may alter the function of various cell types by modulating the activity of signaling molecules and transcription factors. These changes can lead to alterations in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to persistent changes in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolism. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine typically involves the reaction of 2-amino-3-chloropyrazine with 1-bromo-2-butanone in the presence of a suitable solvent like dioxane. The reaction is carried out under nitrogen atmosphere and involves stirring followed by refluxing for an extended period .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-ethylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Involves forming additional rings through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Ethylimidazo[1,2-a]pyrazine: Lacks the chlorine substituent.
8-Bromo-2-ethylimidazo[1,2-a]pyrazine: Similar structure but with a bromine atom instead of chlorine.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Contains a pyridine ring instead of a pyrazine ring
Uniqueness
8-Chloro-2-ethylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance its ability to participate in substitution reactions and potentially increase its potency in biological assays .
Properties
IUPAC Name |
8-chloro-2-ethylimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-2-6-5-12-4-3-10-7(9)8(12)11-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLICETQWBPEXNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C=CN=C(C2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477044 | |
Record name | 8-chloro-2-ethylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391954-17-9 | |
Record name | 8-chloro-2-ethylimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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